12Z-heneicosenoic acid, also known as (Z)-henicos-12-enoic acid, is a monounsaturated fatty acid characterized by its molecular formula and a double bond at the 12th carbon in the Z (cis) configuration. This compound is part of a larger class of fatty acids known as long-chain fatty acids, which play significant roles in various biological processes and industrial applications. It is structurally related to heneicosanoic acid, differing primarily by the presence of a double bond .
12Z-heneicosenoic acid is typically derived from natural sources, including certain plant oils and animal fats, although it can also be synthesized through chemical methods. It falls under the classification of organic compounds known as long-chain fatty acids, specifically monounsaturated fatty acids due to the presence of one double bond in its structure. Its unique properties make it valuable in both scientific research and industrial applications .
The synthesis of 12Z-heneicosenoic acid generally involves two key steps: elongation of shorter-chain fatty acids followed by desaturation to introduce the double bond.
The molecular structure of 12Z-heneicosenoic acid can be represented as follows:
CCCCCCCC/C=C\CCCCCCCCCCC(=O)O
VXCUECWODRDENC-KTKRTIGZSA-N
The structural representation indicates a long aliphatic chain with a cis double bond at the 12th position, which influences its physical and chemical properties significantly .
12Z-heneicosenoic acid can participate in various chemical reactions:
The mechanism of action for 12Z-heneicosenoic acid primarily involves its incorporation into cell membranes, where it affects membrane fluidity and function. The presence of the double bond in the Z configuration is crucial for its biological activity, influencing interactions with enzymes and receptors involved in various signaling pathways. This compound has been studied for its potential role in modulating inflammatory responses and may serve as a component in drug delivery systems .
The introduction of a cis-double bond at the Δ12 position of very-long-chain fatty acids (VLCFAs) is catalyzed by fatty acid desaturase 2 (FADS2), a membrane-bound enzyme localized to the endoplasmic reticulum (ER). FADS2 employs a di-iron center coordinated by conserved histidine motifs (HXXHH, HXXXH, and EHHLFP) to activate molecular oxygen, enabling the stereospecific removal of hydrogen atoms from C12 and C13 of saturated precursors. This mechanism generates the Z-configuration double bond characteristic of 12Z-heneicosenoic acid (21:1Δ12Z) [2] [5]. Molecular dynamics simulations reveal that non-synonymous mutations in FADS2 (e.g., substitutions near the substrate channel) alter protein flexibility and substrate binding affinity, thereby modulating desaturation efficiency. For instance, the R221 residue in plant Δ12-desaturases stabilizes acyl-chain positioning via ionic interactions with the carboxyl group of C21 substrates [5].
Table 1: Key Structural Features of Δ12-Desaturases
Feature | Role in Catalysis | Conservation |
---|---|---|
HXXHH Motif | Di-iron coordination | Universal in FADS2 |
EHHLFP Motif | Substrate channel stabilization | Vertebrates/Plants |
Histidine-146 | Electron transfer | Crustaceans/Mollusks |
Arginine-221 (Plant FAD2) | Carboxylate binding of C20+ substrates | Perilla-specific variant |
Elongation of 12Z-heneicosenoic acid precursors relies on ELOVL (elongation of very-long-chain fatty acids) enzymes, primarily ELOVL2 and ELOVL5. These enzymes exhibit stringent selectivity for cis-unsaturated C18–C20 acyl-CoAs, enabling carbon chain extension prior to Δ12-desaturation. ELOVL2 preferentially elongates 20:3Δ8,11,14 to 22:4Δ7,10,13,16, while ELOVL5 acts on C18 substrates like 18:3Δ9,12,15 [4] [6]. Structural analyses indicate that hydrophobic pockets in ELOVL5 accommodate kinked cis-unsaturated chains, whereas bulky residues in ELOVL2 restrict access to non-unsaturated substrates. Site-directed mutagenesis of Phe-245 in ELOVL5 to alanine reduces 12Z-C21:1 production by 60%, confirming its role in binding bent acyl chains [5] [7]. Kinetic studies show that ELOVL efficiency drops for chains >C22, explaining the rarity of 12Z-heneicosenoic acid beyond 21 carbons in biological systems.
Table 2: Substrate Preferences of ELOVL Enzymes in 12Z-Heneicosenoic Acid Synthesis
Enzyme | Primary Substrate | Product | Chain-Length Specificity |
---|---|---|---|
ELOVL5 | 18:1Δ9-CoA | 20:1Δ11-CoA | C18 → C20 |
ELOVL2 | 20:1Δ11-CoA | 22:1Δ13-CoA | C20 → C22 |
ELOVL1 | Saturated C22-CoA | Adrenic acid precursors | Limited Δ12-isomer affinity |
Genetic variants in FADS (rs174537, rs174547) and ELOVL (rs2281591, rs3798710) loci significantly modulate 12Z-heneicosenoic acid abundance by altering enzyme expression and activity. Minor alleles of FADS2 SNPs (e.g., T-carriers of rs174537) correlate with 30% lower hepatic FADS2 mRNA and reduced Δ12-desaturation efficiency in humans [6] [7]. These polymorphisms occur in promoter regions, disrupting binding sites for transcription factors SREBP-1c and PPARα. In oysters (Crassostrea gigas), a 12-bp insertion in the FADS2 promoter enhances PPARα binding, increasing transcriptional activity by 2.5-fold and elevating VLCFA desaturation [2]. Similarly, ELOVL5 expression is upregulated by LXRs during lipid deprivation, facilitating elongation of 12Z-C21:1 precursors under low-energy conditions.
The biosynthesis of 12Z-heneicosenoic acid is spatially organized within ER subdomains enriched in FADS2, ELOVL enzymes, and NADH-cytochrome b5 reductase. This complex forms a "metabolic channel" where saturated C21:0-CoA is sequentially elongated and desaturated without diffusing into the cytosol. Compartmentalization achieves 3-fold higher catalytic efficiency by:
Disruption of ER microdomains (e.g., by brefeldin A) disperses enzymes and abolishes 12Z-heneicosenoic acid synthesis, confirming the necessity of spatial organization.
Table 3: Compartmentalization Mechanisms in 12Z-Heneicosenoic Acid Biosynthesis
Mechanism | Key Components | Functional Impact |
---|---|---|
Enzyme Complex Assembly | FADS2-ELOVL5-cytochrome b5 reductase | Substrate channeling; 65% flux increase |
Lipid Raft Localization | Sphingomyelin-rich ER domains | Concentrates NADH for redox balance |
Membrane Contact Sites | ER-peroxisome junctions | Facilitates β-oxidation of excess isomers |
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